N-(1-cyclopentylbenzimidazol-2-yl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Description
N-(1-cyclopentylbenzimidazol-2-yl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a quinoline structure
Properties
IUPAC Name |
N-(1-cyclopentylbenzimidazol-2-yl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-20-16(13-14-7-1-4-10-17(14)23-20)21(28)25-22-24-18-11-5-6-12-19(18)26(22)15-8-2-3-9-15/h5-6,11-13,15H,1-4,7-10H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNDWAYYWYRMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=CC=CC=C3N=C2NC(=O)C4=CC5=C(CCCC5)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentylbenzimidazol-2-yl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the quinoline moiety. Key steps include cyclization reactions, amide bond formation, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopentylbenzimidazol-2-yl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
N-(1-cyclopentylbenzimidazol-2-yl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly as an anticancer or antiviral agent.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopentylbenzimidazol-2-yl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it could act as a kinase inhibitor, disrupting cell signaling and proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide.
Quinoline Derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
Uniqueness
N-(1-cyclopentylbenzimidazol-2-yl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide is unique due to its dual benzimidazole-quinoline structure, which imparts distinct chemical and biological properties. This duality allows it to interact with multiple molecular targets, enhancing its potential as a versatile therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
